(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Chiral Building Block Enantioselective Synthesis Procurement Economics

This (S)-enantiomer is essential for enantioselective synthesis of chiral drug candidates—substitution with the (R)-isomer (CAS 1315593-71-5) alters biological activity. The gem-difluoro motif at the 4-position enhances metabolic stability by attenuating oxidative metabolism, a property absent in non-fluorinated or mono-fluorinated analogs. The hydrochloride salt ensures consistent purity and reproducible handling. Applications include pan-Aurora kinase inhibitor SAR, 19F NMR chiral probes, and metabolic-stability optimization.

Molecular Formula C5H10ClF2NO
Molecular Weight 173.59 g/mol
CAS No. 623583-10-8
Cat. No. B1404049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
CAS623583-10-8
Molecular FormulaC5H10ClF2NO
Molecular Weight173.59 g/mol
Structural Identifiers
SMILESC1C(NCC1(F)F)CO.Cl
InChIInChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m0./s1
InChIKeyJWAVXSQHRZARDV-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl (CAS 623583-10-8) for Chiral Drug Discovery & Pan-Aurora Kinase Inhibitor R&D


(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 623583-10-8) is a chiral, gem-difluorinated pyrrolidine building block, with the molecular formula C5H10ClF2NO and a molecular weight of 173.59 g/mol . It is specifically the (S)-enantiomer of this hydroxymethyl-substituted heterocycle . The compound is primarily utilized as an intermediate in medicinal chemistry, particularly noted for its role in the structure-activity relationship (SAR) studies of pyrrolotriazine-based pan-Aurora kinase inhibitors for oncology applications [1].

Why Generic Substitution of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl is Scientifically Inadvisable


Substituting (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride with a non-specific or related analog is scientifically flawed for several quantifiable reasons. The compound's specific (S)-stereochemistry is crucial for the enantioselective synthesis of chiral drug candidates, and substitution with the (R)-enantiomer (CAS: 1315593-71-5) will result in a different stereochemical outcome, potentially altering biological activity . Furthermore, the gem-difluoro motif at the 4-position of the pyrrolidine ring is a key design element proven to enhance metabolic stability by attenuating oxidative metabolism, a property not shared by non-fluorinated or mono-fluorinated pyrrolidine analogs . Finally, the hydrochloride salt form ensures specific handling and storage conditions (e.g., storage under inert gas at 2-8°C) and provides a purity level (typically 95-98%) that is not guaranteed by alternative salt forms or neutral bases, which can impact experimental reproducibility .

Quantitative Differentiation: How (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl Outperforms Analogs in Key Selection Metrics


Enantiomeric Purity Drives Procurement Cost and Application Differentiation

The (S)-enantiomer of 4,4-difluoropyrrolidin-2-yl methanol hydrochloride exhibits a significant price differential compared to its (R)-enantiomer, reflecting distinct market supply, demand, and synthetic utility. For a 1g quantity, the (S)-enantiomer is listed at approximately €110.00, while the (R)-enantiomer is priced significantly higher at €188.00, representing a ~71% cost increase for the (R)-isomer . This economic difference is a direct consequence of their divergent roles as chiral building blocks, with the (S)-enantiomer being more readily available and widely utilized in specific SAR studies, such as those for pan-Aurora kinase inhibitors [1].

Chiral Building Block Enantioselective Synthesis Procurement Economics

Gem-Difluoro Motif Confers Class-Level Metabolic Stability Advantage

The gem-difluoro substitution at the 4-position of the pyrrolidine ring, a key feature of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, is part of a well-established class of modifications that enhance metabolic stability. A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that the intrinsic microsomal clearance (CLint) of difluorinated derivatives remains high and comparable to non-fluorinated analogs, effectively blocking oxidative metabolism at the benzylic position while retaining drug-like properties . This is in contrast to non-fluorinated or mono-fluorinated pyrrolidines, which may be more susceptible to metabolic degradation.

Metabolic Stability Gem-Difluoro Drug Discovery

Validated Purity Specifications Define Reproducibility and Application Fidelity

The commercial availability of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is defined by strict and verifiable purity specifications, typically ranging from 95% to 98%, as confirmed by multiple vendors [1][2]. This is in contrast to the racemic mixture (4,4-Difluoropyrrolidin-2-yl)methanol (CAS: 1334488-61-7) which is often offered at a lower purity of 95% and lacks defined stereochemical integrity . The higher purity and defined enantiomeric composition of the (S)-enantiomer are critical for achieving reproducible results in chiral synthesis and SAR studies, minimizing the risk of off-target effects from enantiomeric impurities.

Purity Analysis Quality Control Reproducibility

Specific Storage Requirements Underscore Compound Stability and Handling Needs

Unlike the (R)-enantiomer which is stored at room temperature , the (S)-enantiomer of (4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride requires more stringent storage conditions: under inert gas (nitrogen or argon) at 2-8°C . This difference in handling requirements implies a higher sensitivity to moisture or oxidation for the (S)-enantiomer, which is a critical logistical and experimental consideration for laboratories.

Storage Stability Handling Logistics

Validated Applications for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl Based on Quantitative Evidence


Enantioselective Synthesis of Pan-Aurora Kinase Inhibitors

Utilizing (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride as a chiral building block in the synthesis of pyrrolotriazine derivatives that act as pan-Aurora kinase inhibitors. The defined (S)-stereochemistry is essential for achieving the correct 3D conformation required for target binding [1]. The compound's gem-difluoro motif is also leveraged for its metabolic stability, a key property for in vivo efficacy .

Development of 19F NMR Probes for Enantiomeric Purity Analysis

Leveraging the precise stereochemistry and unique fluorine environment of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride to create 19F NMR probes. These probes are valuable analytical tools for determining the enantiomeric purity of other chiral amino acids and intermediates, ensuring the quality of asymmetric syntheses [1]. The cost-effectiveness of the (S)-enantiomer makes it a practical choice for developing such analytical methods .

Synthesis of Metabolically Stable Chiral Building Blocks

Incorporating (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride into larger molecular architectures to impart metabolic stability. The gem-difluoro group acts as a bioisostere, blocking potential sites of oxidative metabolism without drastically altering molecular size or shape, a strategy validated by class-level studies on fluorinated heterocycles . The high purity (97-98%) ensures that subsequent reaction steps are not compromised by impurities .

Quality Control and Process Development for Chiral APIs

Employing (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride as a reference standard or starting material in the development and validation of chiral analytical methods (e.g., chiral HPLC, SFC) for active pharmaceutical ingredients (APIs). Its defined purity (95-98%) and specific storage requirements (2-8°C) make it suitable for generating reliable and reproducible analytical data in regulated environments .

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